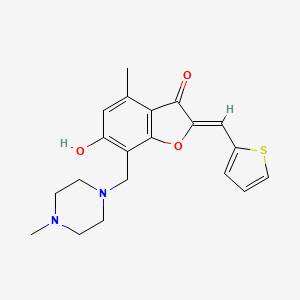

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

The compound (Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a thiophen-2-ylmethylene group at position 2, a hydroxy group at position 6, a methyl group at position 4, and a 4-methylpiperazinylmethyl substituent at position 5. Benzofuran-3(2H)-one scaffolds are known for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for pharmacological exploration .

The synthesis of such derivatives often involves acid-catalyzed condensation between benzofuran-3(2H)-one precursors and aldehydes or α,β-dicarbonyl compounds under microwave irradiation or solventless conditions, as demonstrated in analogous studies . Stereoselectivity in forming the Z-isomer is influenced by reaction conditions, such as acidic catalysts, which favor thermodynamic control .

Properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-13-10-16(23)15(12-22-7-5-21(2)6-8-22)20-18(13)19(24)17(25-20)11-14-4-3-9-26-14/h3-4,9-11,23H,5-8,12H2,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFZAKDBLIROIC-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, also known by its CAS number 903867-02-7, is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 370.47 g/mol. Its structure includes a benzofuran core with various functional groups that may influence its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and analgesic effects. The following sections detail its specific activities:

1. Anti-inflammatory Activity

Studies have shown that this compound acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation pathways.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.52 | COX-II |

| Celecoxib | 0.78 | COX-II |

| Test Compound | 0.62 | COX-II |

The compound's IC50 value indicates its potency relative to established anti-inflammatory drugs like Celecoxib, suggesting promising therapeutic potential in managing inflammatory conditions .

2. Antioxidant Activity

In addition to anti-inflammatory properties, the compound has demonstrated antioxidant activity, which is beneficial in protecting cells from oxidative stress. This was assessed using various assays measuring free radical scavenging capabilities.

3. Anticancer Properties

Preliminary studies have indicated potential anticancer activity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

The biological activity of this compound is largely attributed to its ability to modulate inflammatory pathways by inhibiting COX enzymes and potentially affecting other signaling molecules involved in inflammation and cancer progression. The presence of the piperazine moiety may enhance its interaction with biological targets due to favorable binding characteristics.

Case Studies

Several case studies highlight the compound's efficacy:

- In Vivo Studies : Animal models have shown significant reductions in inflammatory markers when treated with this compound compared to control groups.

- Cell Culture Studies : In vitro experiments using human cancer cell lines revealed that the compound induces apoptosis at concentrations that do not significantly affect normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Benzylidene Position

The thiophen-2-ylmethylene group in the target compound distinguishes it from analogs with aryl or heteroaryl substituents. Key comparisons include:

- Thiophene vs. Methoxy groups (e.g., in 6w and 6y) increase steric bulk and electron-donating effects, which may influence solubility and intermolecular interactions .

- Melting Points : Methoxy-substituted derivatives (e.g., 6w, 6y) exhibit lower melting points (218–255°C) compared to hydroxy-substituted analogs (e.g., 6x: 261°C), suggesting that polar hydroxy groups strengthen crystal lattice interactions .

Variations at the 7-Position: Piperazinyl vs. Piperidinyl vs. Methyl

The 4-methylpiperazinylmethyl group in the target compound contrasts with related structures:

- Piperazine vs. Piperidine analogs () are less polar, which may affect bioavailability .

- Hydroxyethyl Modification : The hydroxyethyl-piperazinyl derivative () demonstrates how side-chain hydroxylation can enhance aqueous solubility, a strategy applicable to optimizing the target compound’s pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.